molecular formula C25H25N3O5 B12120570 N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide

Cat. No.: B12120570
M. Wt: 447.5 g/mol
InChI Key: RUNDXUQURDLLHT-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-acetylaminobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-hydroxy-7-(4-methoxyphenyl)-5-oxo-3,4,5,6,7,8-hexahydroquinoline-4-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C25H25N3O5

Molecular Weight

447.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide

InChI

InChI=1S/C25H25N3O5/c1-14(29)26-17-5-7-18(8-6-17)27-25(32)20-13-23(31)28-21-11-16(12-22(30)24(20)21)15-3-9-19(33-2)10-4-15/h3-10,16,20H,11-13H2,1-2H3,(H,26,29)(H,27,32)(H,28,31)

InChI Key

RUNDXUQURDLLHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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